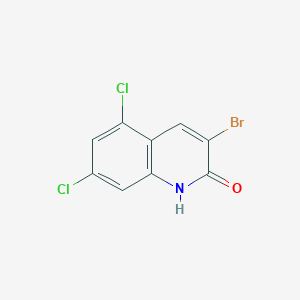

3-bromo-5,7-dichloro-2(1H)-quinolone

Description

Properties

CAS No. |

164150-25-8 |

|---|---|

Molecular Formula |

C9H4BrCl2NO |

Molecular Weight |

292.94 g/mol |

IUPAC Name |

3-bromo-5,7-dichloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H4BrCl2NO/c10-6-3-5-7(12)1-4(11)2-8(5)13-9(6)14/h1-3H,(H,13,14) |

InChI Key |

YOAWRSJIRMTJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=C2)Br)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

3-Bromo-5,7-dichloro-2(1H)-quinolone belongs to the class of quinolone derivatives known for their broad-spectrum antimicrobial properties. Quinolones have been extensively studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Clinical Applications

Quinolones are widely used in clinical settings for treating infections such as:

- Urinary Tract Infections (UTIs)

- Respiratory Tract Infections

- Gastrointestinal Infections

- Skin and Soft Tissue Infections

The introduction of 3-bromo-5,7-dichloro-2(1H)-quinolone could enhance the efficacy of existing treatments or provide alternatives in cases of antibiotic resistance .

Antimalarial Properties

Research indicates that certain quinolone derivatives exhibit promising antimalarial activity. 3-Bromo-5,7-dichloro-2(1H)-quinolone has been studied for its potential against Plasmodium species, the parasites responsible for malaria. The structural modifications in quinolones can influence their activity against different stages of the malaria lifecycle .

Synthesis and Derivative Development

The synthesis of 3-bromo-5,7-dichloro-2(1H)-quinolone involves several chemical reactions that allow for the introduction of halogen substituents at specific positions on the quinolone ring. Recent advancements in synthetic methodologies have improved yields and reduced byproducts during the synthesis process .

Synthetic Pathways

Key synthetic approaches include:

- Bromination and Chlorination : These reactions are crucial for introducing halogen groups that enhance biological activity.

- Cyclization Reactions : These reactions help form the quinolone core structure efficiently.

Case Studies and Research Findings

Several studies have documented the biological activities associated with 3-bromo-5,7-dichloro-2(1H)-quinolone:

| Study | Findings |

|---|---|

| Nilsen et al. (2014) | Highlighted the synthesis of halogenated quinolones with enhanced antimicrobial properties. |

| PMC6274096 (2016) | Discussed broad-spectrum antibacterial efficacy and potential applications in veterinary medicine. |

| PMC8658791 (2021) | Reviewed the clinical use of quinolones, emphasizing their effectiveness against resistant bacterial strains. |

These studies collectively underscore the compound's relevance in developing new therapeutic agents.

Chemical Reactions Analysis

Cyclization Reactions with Polyhalogenated Quinones

Reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone (2 ) in tetrahydrofuran (THF) under reflux yield fused benzofuroquinoline derivatives. This regioselective process forms 7,8-dichloro-benzofuro[3,2-c]quinoline-6,9,10(5H)-triones (3a–f ) via Michael addition and subsequent cyclization .

| Product | Substituents | Yield (%) | Conditions |

|---|---|---|---|

| 3a | None | 74 | THF, reflux (10–15 h) |

| 3b | 2-Methyl | 78 | THF, reflux (10–15 h) |

| 3f | 3-Bromo, 7,8-dichloro | 75 | THF, reflux (10–15 h) |

Mechanism :

-

Step 1 : 1,6-Addition of the quinolone’s C-3 to the α-carbon of the benzoquinone forms a zwitterionic intermediate.

-

Step 2 : Elimination of HCl generates an enolate, which undergoes cyclization via oxygen lone-pair attack to form the fused trione structure .

Nucleophilic Substitution Reactions

The bromine at position 3 and chlorines at positions 5/7 participate in palladium- or copper-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

-

The C7-borylated derivative reacts with aryl bromides (e.g., 4-bromoanisole) under Pd catalysis to form biaryl products in >85% yield .

-

Example:

Buchwald–Hartwig Amination

-

Brominated analogs undergo amination with piperidine using Pd(OAc)₂/Xantphos to introduce amino groups at C7 (Yield: 82%) .

Hydrolysis to Carboxylic Acids

-

Boronic ester intermediates hydrolyze to boronic acids under basic conditions (LiOH, THF/H₂O), enabling further derivatization .

Halogen Exchange

-

Iridium-catalyzed borylation at C7 with B₂pin₂ ([Ir(OMe)COD]₂) followed by CuBr₂ treatment replaces boron with bromine (Yield: 88% over two steps) .

Heterocycle Formation with Dichloropyrazines

Reaction with 2,3-dichloropyrazine in DMF/triethylamine produces pyrazino[2',3':4,5]furo[3,2-c]quinolines (3a–f ) via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) pathways .

| Product | Substituents | Yield (%) | Conditions |

|---|---|---|---|

| 3a | 6,7-Disubstituted | 70–78 | DMF, Et₃N, reflux |

Key Spectral Data :

Electrophilic Aromatic Substitution

The electron-deficient quinoline core directs electrophiles to meta/para positions relative to existing halogens:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-8 (thesis data, not shown in sources).

-

Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.

Comparison with Similar Compounds

Chlorine Substitution

- C-6 Chlorine (Compound 10b): highlights that introducing chlorine at C-6 in 4(1H)-quinolone derivatives (e.g., compound 10b) resulted in a four-fold increase in antimalarial activity and improved selectivity (selectivity index >10) against Plasmodium falciparum compared to mammalian cells .

- However, the combined steric and electronic impacts of these positions remain underexplored.

Bromine Substitution

- Bromine at C-3 introduces steric bulk and polarizability, which may alter pharmacokinetic properties (e.g., membrane permeability) compared to smaller halogens like chlorine. For instance, in -chloro-2-methyl-7-methoxy-4(1H)-quinolones with low nanomolar EC50 values against malaria parasites demonstrate that bulky substituents (e.g., methoxy) can coexist with chlorine without compromising activity .

Reactive Sites and Detection

investigates reactive sites in 2(1H)-quinolone derivatives for detecting sulfur compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5,7-dichloro-2(1H)-quinolone?

- Methodological Answer : The synthesis typically involves halogenation and cyclization strategies. For example, bromination of pre-chlorinated quinolone precursors using reagents like N-bromosuccinimide (NBS) in acetic acid or THF can introduce the bromo substituent at the 3-position. Evidence from analogous compounds (e.g., 4-bromomethyl-2(1H)-quinolone) suggests that hydrolysis of brominated intermediates under controlled alkaline conditions may optimize yield . Key steps include purification via column chromatography (silica gel, chloroform/methanol gradients) and characterization by melting point and elemental analysis.

Q. How can NMR and mass spectrometry be employed to confirm the structure of 3-bromo-5,7-dichloro-2(1H)-quinolone?

- Methodological Answer :

- 1H/13C NMR : The aromatic proton environment (e.g., deshielded signals for H-5 and H-8 due to electron-withdrawing Cl/Br substituents) and absence of NH protons (if tautomerized) are critical. Coupling constants in 2D NMR (COSY, HSQC) help assign substituent positions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ peak at m/z 310.89 for C₉H₄BrCl₂NO). Isotopic patterns for Br/Cl aid validation .

Q. What biological assays are typically used to evaluate the bioactivity of 3-bromo-5,7-dichloro-2(1H)-quinolone derivatives?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria or fungi .

- Enzyme Inhibition : Fluorescence-based assays (e.g., LOX or MAO inhibition) using recombinant enzymes .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., PC-12 neurons) to assess protective effects against oxidative stress .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved for halogenated 2(1H)-quinolones?

- Methodological Answer : Discrepancies often arise from substituent electronic effects vs. steric hindrance. For example:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl/Br) at positions 5/7 enhance electrophilicity but may reduce solubility. Use Hammett constants (σ) to correlate substituent electronic profiles with activity .

- Steric Effects : Bulky groups at position 3 may hinder target binding. Molecular docking (AutoDock Vina) paired with SPR (surface plasmon resonance) can validate steric compatibility .

Q. What computational methods predict the tautomeric stability of 3-bromo-5,7-dichloro-2(1H)-quinolone in biological systems?

- Methodological Answer :

- DFT Calculations : Compare Gibbs free energy (ΔG) of (NH) and (OH) tautomers using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Solvent effects (PCM model for water/DMSO) refine predictions .

- Molecular Dynamics (MD) : Simulate tautomerization in explicit solvent (e.g., GROMACS) to assess equilibrium under physiological conditions .

Q. What strategies improve the metabolic stability and solubility of halogenated 2(1H)-quinolones?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the NH position to enhance aqueous solubility .

- Microsomal Stability Assays : Incubate derivatives with liver microsomes (human/rat) to identify metabolically labile sites. Fluorine substitution at non-critical positions (e.g., 4-F) can reduce CYP450-mediated oxidation .

Q. How can microbial biosynthesis be leveraged as an alternative to chemical synthesis for 2(1H)-quinolone derivatives?

- Methodological Answer :

- Enzyme Engineering : Heterologously express Pseudomonas quinolone synthase (PqsD) in E. coli to condense malonyl-CoA and anthraniloyl-CoA into 4-hydroxy-2(1H)-quinolone. Site-directed mutagenesis (e.g., S130A) can enhance substrate promiscuity for brominated analogs .

- Fermentation Optimization : Use fed-batch reactors with controlled pH (6.8–7.2) and dissolved oxygen (30%) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.